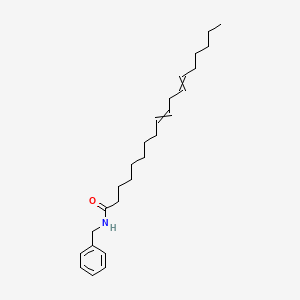
N-Benzyl Linoleamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl Linoleamide: is a compound with the molecular formula C25H39NO and a molecular weight of 369.5833 g/mol . It is also known by other names such as (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide and Linoleamide, N-benzyl . This compound is a type of macamide, which are secondary amides formed by the reaction of benzylamine with a fatty acid moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Benzyl Linoleamide can be synthesized through the reaction of linoleic acid with benzylamine. The reaction typically involves the activation of linoleic acid with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under dry and inert conditions . The reaction proceeds to form the amide bond between the carboxyl group of linoleic acid and the amine group of benzylamine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl Linoleamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include for epoxidation.
Reduction: Hydrogenation can be carried out using and a catalyst such as .
Substitution: Electrophiles such as can be used for substitution reactions on the benzyl group.
Major Products:
Epoxides: and other oxygenated derivatives from oxidation.
Saturated amides: from reduction.
Substituted benzyl derivatives: from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound for studying amide bond formation and reactivity.
Biology:
- Exhibits anti-inflammatory and analgesic properties by inhibiting soluble epoxide hydrolase (sEH), which stabilizes anti-inflammatory lipid mediators .
Medicine:
- Potential therapeutic agent for treating inflammatory pain and other conditions related to inflammation .
- Studied for its neuroprotective effects in models of hypoxic-ischemic brain injury .
Industry:
Mécanisme D'action
N-Benzyl Linoleamide exerts its effects primarily through the inhibition of soluble epoxide hydrolase (sEH) . This enzyme is responsible for the degradation of epoxide fatty acids (EpFAs), which are lipid mediators with anti-inflammatory, analgesic, and other beneficial activities . By inhibiting sEH, this compound stabilizes the levels of EpFAs, enhancing their bioavailability and biological functions . This mechanism accounts for its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
N-Benzyl Eicosapentaenamide (NB-EPA): Another macamide with similar bioactive properties, including neuroprotection and anti-inflammatory effects.
N-3-Methoxybenzyl Linoleamide: A macamide studied for its interaction with fatty acid amide hydrolase (FAAH) and potential inhibitory activity on monoacylglycerol lipase (MAGL).
Uniqueness:
Propriétés
Formule moléculaire |
C25H39NO |
|---|---|
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
N-benzyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27) |
Clé InChI |
YJWLCIANOBCQGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



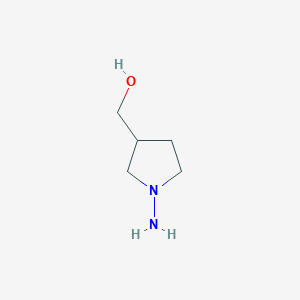
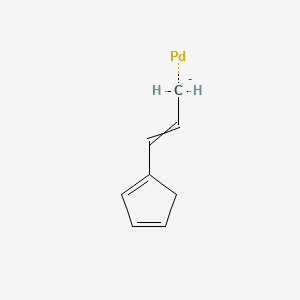


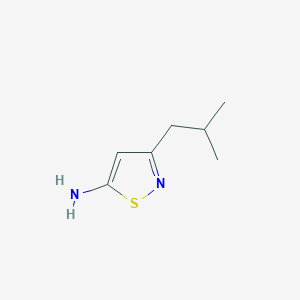
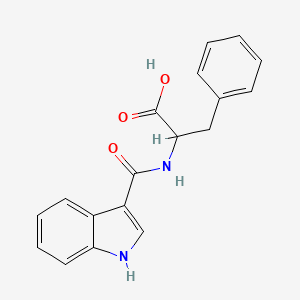
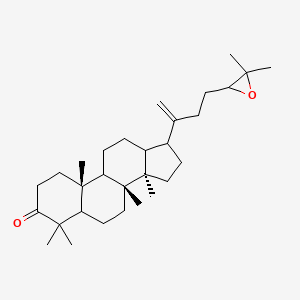
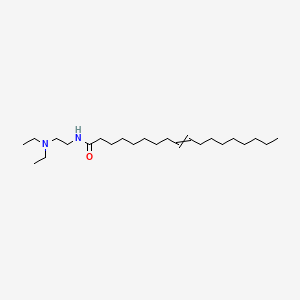

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
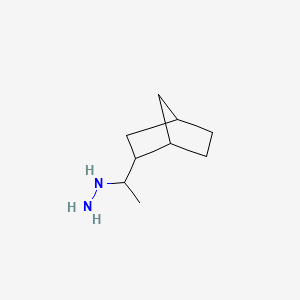
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)

